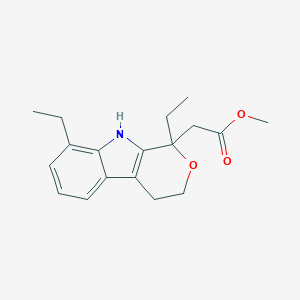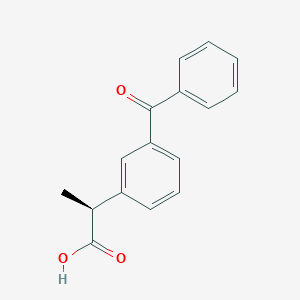
Dexketoprofen
Overview
Description
Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is the dextrorotatory stereoisomer of ketoprofen. It is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly used for the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhea, and toothache .
Mechanism of Action
Target of Action
Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, chemicals in the body that cause inflammation and pain .
Mode of Action
This compound works by inhibiting the action of COX enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain . It is one of the most potent in vitro inhibitors of prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are typically produced in response to injury or certain diseases and would otherwise cause swelling, inflammation, and pain .
Pharmacokinetics
This compound trometamol, given as a tablet, is rapidly absorbed , with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . This compound is strongly bound to plasma proteins , particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . Virtually no drug is eliminated unchanged .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in a reduction of inflammation and pain . This makes this compound effective for the short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain, and toothache .
Action Environment
Environmental factors such as temperature, humidity, and light can influence the stability of this compound . Additionally, the presence of food can change the profile of this compound absorption, reducing both the rate of absorption and the maximal plasma concentration .
Biochemical Analysis
Biochemical Properties
Dexketoprofen exerts its effects by inhibiting cyclooxygenases (COX), enzymes responsible for the synthesis of prostaglandins . This inhibition reduces prostaglandin synthesis, thereby reducing inflammation and pain .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the rate of prostaglandin synthesis, a key process in inflammation and pain signaling .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the cyclooxygenase pathway, which reduces prostaglandin synthesis . This inhibition is achieved through binding interactions with the COX-1 and COX-2 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid onset of action . It does not accumulate significantly when administered as 25mg of free acid three times daily . Over time, it is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .
Dosage Effects in Animal Models
In animal models, the analgesic efficacy of this compound was observed to be significantly superior to placebo in doses above 7mg . A dose-response relationship could be seen between 12.5 and 25mg, with the superiority of the 25mg dose being more a result of an extended duration of action than of an increase in peak analgesic effect .
Metabolic Pathways
This compound is metabolized in the liver by glucuronidation . It is primarily conjugated to an acyl-glucuronide . This compound trometamol is also metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Transport and Distribution
This compound is rapidly absorbed and reaches the maximum concentration 30 minutes after drug intake . It binds extensively to plasma proteins, particularly albumin . The drug is distributed within cells and tissues, with a mean volume of distribution of 0.25 L/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexketoprofen is synthesized from racemic ketoprofen through a process known as chiral resolution. The racemic mixture of ketoprofen is separated into its enantiomers, and the dextrorotatory enantiomer is isolated. One common method involves the use of chiral chromatography or crystallization techniques to achieve this separation .
Industrial Production Methods
In industrial settings, this compound is often produced as its trometamol salt, known as this compound trometamol. The synthesis involves reacting this compound with tromethamine in an organic solvent. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dexketoprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: Substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions
Major Products Formed
Scientific Research Applications
Dexketoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and stereochemistry.
Biology: this compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is extensively researched for its analgesic and anti-inflammatory properties, particularly in the treatment of acute and chronic pain.
Industry: This compound is used in the formulation of pharmaceutical products and as a reference standard in quality control .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The racemic mixture from which dexketoprofen is derived.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction
Uniqueness
This compound is unique in that it is the dextrorotatory enantiomer of ketoprofen, providing a faster onset of action and better therapeutic value compared to the racemic mixture. It also has a more favorable side effect profile, with reduced gastrointestinal and cardiovascular risks .
Properties
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905141 | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22161-81-5 | |
| Record name | (+)-Ketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexketoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

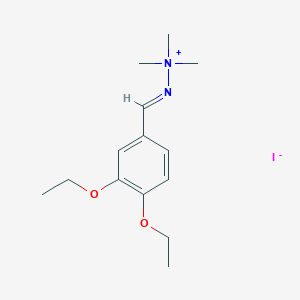
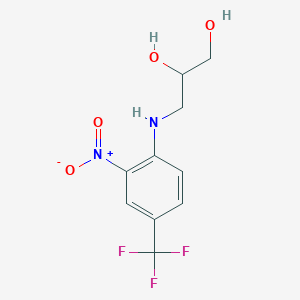
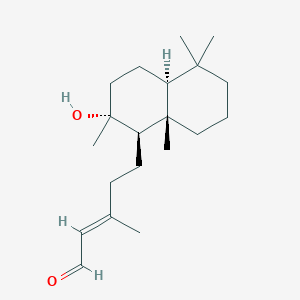

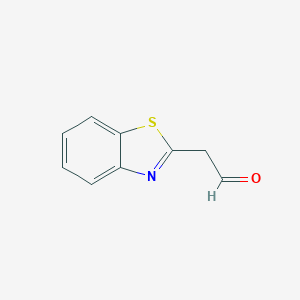
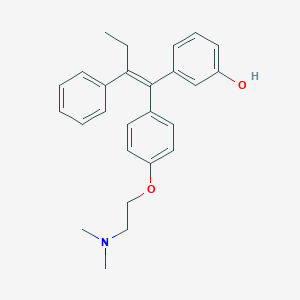



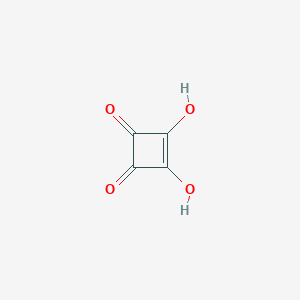
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
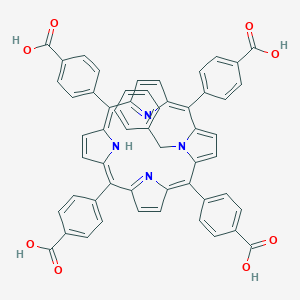
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
